Deferiprone - 30652-11-0

Deferiprone

Catalog Number: EVT-266614
CAS Number: 30652-11-0
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deferiprone is a member of the class of 4-pyridones that is pyridin-4(1H)-one substituted at positions 1 and 2 by methyl groups and at position 3 by a hydroxy group. A lipid-soluble iron-chelator used for treatment of thalassaemia. It has a role as an iron chelator and a protective agent.
Deferiprone is an oral iron chelator used as a second line agent in thalassemia syndromes when iron overload from blood transfusions occurs. Thalassemias are a type of hereditary anaemia due a defect in the production of hemoglobin. As a result, erythropoiesis, the production of new red blood cells, is impaired. FDA approved on October 14, 2011.
Deferiprone is an Iron Chelator. The mechanism of action of deferiprone is as an Iron Chelating Activity.
Deferiprone is an oral iron chelating agent used to treat transfusion related, chronic iron overload. Deferiprone has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury.
Deferiprone is an orally bioavailable bidentate ligand with iron chelating activity. Deferiprone binds to iron in a 3:1 (ligand:iron) molar ratio. By binding to iron, deferiprone is able to remove excess iron from the body.
A pyridone derivative and iron chelator that is used in the treatment of IRON OVERLOAD in patients with THALASSEMIA.

Deferoxamine

Compound Description: Deferoxamine is an iron chelating agent used for the treatment of iron overload in conditions such as thalassemia major. It is a hexadentate iron chelator, meaning it can bind to iron with six bonds, forming a stable complex that can be excreted from the body. Deferoxamine is typically administered parenterally, either subcutaneously or intravenously, due to its poor oral bioavailability. [, , , ]

Relevance: Deferoxamine is frequently compared to deferiprone in studies evaluating the efficacy and safety of iron chelation therapy in thalassemia patients. Both compounds effectively reduce iron overload but differ in their administration routes, pharmacokinetic profiles, and potential side effects. Notably, deferiprone is administered orally, offering a more convenient alternative to the parenteral administration of deferoxamine. [, , , ]

Deferasirox

Compound Description: Deferasirox is another oral iron chelator approved for the treatment of chronic iron overload in patients with thalassemia major. It is a tridentate iron chelator with a once-daily dosing regimen, making it a more convenient option for patients compared to deferoxamine. [, , , ]

Relevance: Deferasirox is often studied alongside deferiprone as an alternative treatment for iron overload. Both are oral iron chelators with distinct chemical structures and pharmacokinetic properties. While both drugs effectively reduce iron levels, studies suggest potential differences in their efficacy and safety profiles. [, , , ]

Deferiprone-glucuronide (L1G)

Compound Description: Deferiprone-glucuronide is the major metabolite of deferiprone, formed via glucuronidation by the enzyme UDP-glucuronosyltransferase 1A6 (UGT1A6). Glucuronidation is a common metabolic pathway in the liver, increasing the water solubility of compounds for easier excretion. [, ]

Relevance: Deferiprone-glucuronide is directly related to deferiprone as its primary metabolite. Understanding the formation and elimination of deferiprone-glucuronide helps clarify the pharmacokinetic profile of deferiprone and its potential variability among patients with different genetic backgrounds or health conditions. [, ]

Deferiprone-Iron Complex

Compound Description: Deferiprone exerts its iron-chelating effect by forming a stable complex with iron (III) ions. This complex formation allows the removal of excess iron from the body through excretion. [, , ]

Relevance: The deferiprone-iron complex is the active form of deferiprone responsible for its therapeutic effect in iron overload conditions. The formation and stability of this complex are crucial for the efficacy of deferiprone in removing excess iron from the body. [, , ]

Kojic Acid

Compound Description: Kojic acid is a naturally occurring iron chelator with antioxidant properties. It is commonly used as a skin-lightening agent in cosmetics. []

Relevance: Kojic acid is structurally unrelated to deferiprone but shares its iron-chelating ability. In one study, researchers investigated the wound-healing properties of both compounds, revealing their potential to accelerate wound healing in rats, possibly due to their combined antioxidant and iron-chelating properties. []

Classification and Source

Deferiprone is classified as a chelating agent, specifically belonging to the alpha-ketohydroxypyridine class of compounds. Its mechanism involves the formation of stable complexes with ferric iron (Fe³⁺), facilitating its excretion from the body. The compound is derived from synthetic organic chemistry techniques and is administered orally.

Synthesis Analysis

The synthesis of deferiprone can be achieved through several methods, with one notable approach involving the reaction of 2,4-dimethyl-3-oxopentanoyl chloride with hydroxylamine to form a hydroxypyridinone structure. The following outlines a common synthetic route:

  1. Starting Materials:
    • 2,4-Dimethyl-3-oxopentanoyl chloride
    • Hydroxylamine hydrochloride
    • Base (such as sodium hydroxide)
  2. Reaction Conditions:
    • The reaction typically occurs in an organic solvent like dichloromethane or ethanol.
    • The mixture is stirred at room temperature or slightly elevated temperatures for several hours.
  3. Purification:
    • The crude product can be purified using recrystallization techniques or chromatographic methods to isolate pure deferiprone.

Recent studies have also explored radiolabeled derivatives of deferiprone for imaging applications in neurodegenerative diseases, employing methodologies that include automated radiochemistry synthesis modules and high-performance liquid chromatography for purification .

Molecular Structure Analysis

Deferiprone possesses a unique molecular structure characterized by a pyridine ring with hydroxyl and dimethyl substituents. The structural formula can be represented as:

C7H9NO\text{C}_7\text{H}_{9}\text{NO}

Key Structural Features:

  • Bidentate Nature: The hydroxyl group and the nitrogen atom in the pyridine ring coordinate with iron ions, enabling effective chelation.
  • Molecular Weight: Approximately 139.15 g/mol.
  • Solubility: Deferiprone is soluble in water and organic solvents, which enhances its bioavailability when administered orally.
Chemical Reactions Analysis

Deferiprone primarily engages in complexation reactions with ferric ions. The reaction can be summarized as follows:

Fe3++3L1[Fe L1 3]3+\text{Fe}^{3+}+3\text{L1}\rightarrow [\text{Fe L1 }_3]^{3+}

Where L1 represents deferiprone. This complexation leads to the formation of a colored complex that can be quantitatively analyzed spectrophotometrically.

Reaction Parameters:

  • pH Dependence: The efficiency of iron binding is influenced by pH; optimal chelation occurs in slightly acidic conditions.
  • Stoichiometry: Three molecules of deferiprone are required to bind one molecule of ferric iron.
Mechanism of Action

The mechanism by which deferiprone exerts its effects involves several key processes:

  1. Iron Chelation: Deferiprone binds to ferric ions through its hydroxyl and nitrogen groups, forming stable complexes that prevent iron from participating in harmful redox reactions.
  2. Iron Mobilization: Once bound, the deferiprone-iron complex is transported into circulation and ultimately excreted via renal pathways.
  3. Antioxidant Activity: By sequestering free iron, deferiprone reduces oxidative stress associated with excess labile iron, thereby protecting cellular structures from damage .
Physical and Chemical Properties Analysis

Deferiprone exhibits various physical and chemical properties that contribute to its functionality:

  • Appearance: White to off-white crystalline powder.
  • Melting Point: Approximately 100–105 °C.
  • pKa Values: Relevant for understanding its ionization states under physiological conditions; typically around 5–6 for the hydroxyl group.
  • Stability: Deferiprone is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
Applications

Deferiprone has significant clinical applications:

  1. Treatment of Iron Overload: It is primarily used in patients with thalassemia major who receive frequent blood transfusions, leading to secondary hemochromatosis.
  2. Neurodegenerative Diseases: Emerging research indicates potential applications in treating conditions like Alzheimer's disease by targeting iron dyshomeostasis .
  3. Pharmaceutical Development: Deferiprone has been used as a model compound in drug formulation studies, including the development of cocrystals to enhance solubility and bioavailability .

Properties

CAS Number

30652-11-0

Product Name

Deferiprone

IUPAC Name

3-hydroxy-1,2-dimethylpyridin-4-one

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3

InChI Key

TZXKOCQBRNJULO-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C=CN1C)O

Solubility

Maximum water solubility of 16–18 g/L at 24°
Solubility at 37 °C: water approx 20 mg/mL (pH 7.4)

Synonyms

1,2 Dimethyl 3 hydroxy 4 pyridinone
1,2 Dimethyl 3 hydroxypyrid 4 one
1,2 Dimethyl 3 hydroxypyridin 4 one
1,2-dimethyl-3-hydroxy-4-pyridinone
1,2-dimethyl-3-hydroxypyrid-4-one
1,2-dimethyl-3-hydroxypyridin-4-one
3 Hydroxy 1,2 dimethyl 4 pyridinone
3-hydroxy-1,2-dimethyl-4-pyridinone
deferiprone
DMOHPO
Ferriprox
HDMPP

Canonical SMILES

CC1=C(C(=O)C=CN1C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.